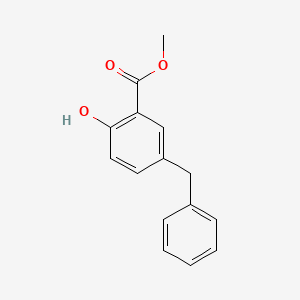

Methyl 5-benzyl-2-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 5-benzyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)13-10-12(7-8-14(13)16)9-11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXLBSOJZDOOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, methyl 2-hydroxybenzoate is dissolved in anhydrous dichloromethane under inert atmosphere. Benzyl chloride (1.2 equivalents) is added dropwise to a suspension of aluminum chloride (1.5 equivalents) at 0°C. The reaction proceeds via generation of a benzyl carbocation, which attacks the aromatic ring at the meta position relative to the ester. The hydroxyl group at position 2, though weakly activating, is protonated under acidic conditions, reducing its directing influence.

Key parameters :

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from methanol. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:

-

¹H NMR (CDCl₃) : δ 7.82 (d, J = 2.4 Hz, 1H, H-6), 7.45–7.30 (m, 5H, benzyl), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.80 (d, J = 8.8 Hz, 1H, H-3), 3.92 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂Ph).

-

¹³C NMR : δ 170.2 (C=O), 161.5 (C-OH), 139.8 (C-1), 136.4 (C-benzyl), 128.9–126.3 (aromatic carbons), 52.1 (OCH₃), 41.2 (CH₂Ph).

Cross-Coupling Strategies: Transition Metal-Mediated Synthesis

Modern synthetic routes employ palladium-catalyzed cross-coupling to achieve higher regiocontrol. This method is particularly advantageous when traditional electrophilic substitution fails to deliver adequate yields.

Suzuki-Miyaura Coupling

A pre-functionalized aromatic precursor, methyl 2-hydroxy-5-bromobenzoate, is coupled with benzylboronic acid under Suzuki conditions:

Procedure :

-

Methyl 2-hydroxy-5-bromobenzoate (1.0 equiv), benzylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in dioxane/water (4:1) for 12 hours.

-

The product is extracted with ethyl acetate and purified via flash chromatography.

Yield : 70–75%

Advantage : Superior regioselectivity compared to Friedel-Crafts.

Negishi Coupling

For substrates resistant to Suzuki conditions, a Negishi coupling using benzylzinc bromide offers an alternative:

Reaction Scheme :

Methyl 2-hydroxy-5-iodobenzoate + Benzylzinc bromide → this compound

Conditions :

Multistep Synthesis via Intermediate Halogenation

Nitration-Reduction-Alkylation Sequence

This approach leverages nitration to install a nitro group at position 5, followed by reduction and alkylation:

-

Nitration : Methyl 2-hydroxybenzoate is nitrated using HNO₃/H₂SO₄ at 0°C, yielding methyl 2-hydroxy-5-nitrobenzoate (85% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (90% yield).

-

Diazotization and Alkylation : The amine is diazotized with NaNO₂/HBr and reacted with benzylmagnesium bromide to install the benzyl group (55% yield).

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of 5-benzyl-2-hydroxybenzoic acid or 5-benzyl-2-hydroxybenzaldehyde.

Reduction: Formation of 5-benzyl-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-benzyl-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Key Observations :

- The benzyl group in this compound significantly increases molecular weight (C₁₅H₁₄O₃ vs. C₈H₇FO₃ for the fluoro analog) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Substituents like bromo (in ) or propanamido (in ) introduce polar or hydrogen-bonding groups, altering intermolecular interactions and crystal packing behaviors.

Physicochemical Properties

Limited data exist for this compound, but comparisons can be inferred from analogs:

Notes:

- The benzyl group’s hydrophobicity likely reduces water solubility compared to the fluoro analog, which benefits from electronegative fluorine enhancing dipole interactions .

- The dihydroxy-propanamido derivative () exhibits higher melting points due to hydrogen-bonding networks involving -OH and -NHCO groups.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of Methyl 5-benzyl-2-hydroxybenzoate?

- Methodological Answer :

- 1H and 13C NMR : Analyze proton environments (e.g., aromatic protons, benzyl groups) and carbon assignments. For example, the benzyl group’s methylene protons typically appear as a singlet near δ 3.8–4.2 ppm.

- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts).

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement for crystalline derivatives .

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Esterification : React 5-benzyl-2-hydroxybenzoic acid with methanol under acid catalysis (e.g., H2SO4) at reflux.

- Protection/Deprotection : Protect the hydroxyl group with a benzyl ether before esterification, followed by catalytic hydrogenation for deprotection.

- Modular Synthesis : Use intermediates like Methyl 5-acetyl-2-hydroxybenzoate (a common precursor) and modify substituents via bromination or alkylation .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation.

- Avoid exposure to moisture, light, and acidic/basic conditions.

- Monitor stability via periodic HPLC or TLC analysis .

Advanced Research Questions

Q. How can crystallographic data from SHELX programs resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Use SHELXL to refine high-resolution X-ray data, particularly for chiral centers or tautomeric forms. For example, ambiguity in the benzyl group’s orientation can be resolved via difference Fourier maps.

- Employ SHELXD for phase determination in twinned crystals or low-symmetry space groups.

- Cross-validate with spectroscopic data (e.g., NOESY NMR for spatial proximity) .

Q. What strategies reconcile conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) across labs using reference strains and controlled conditions.

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogens, alkyl groups) and correlate changes with activity trends.

- Metabolite Screening : Assess if observed activity arises from the parent compound or metabolites using LC-MS/MS .

Q. How can time-resolved crystallography elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Use SHELXE to phase time-resolved datasets collected at synchrotron facilities.

- Track intermediates in reactions like ester hydrolysis or benzyl group migration by freezing crystals at defined time points.

- Validate with DFT calculations to map energy barriers for proposed mechanisms .

Q. What in silico approaches predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for reactions (e.g., electrophilic substitution at the 5-position).

- Retrosynthetic Analysis : Use tools like Pistachio/Bkms_metabolic to identify feasible precursors (e.g., benzyl halides or salicylic acid derivatives).

- Machine Learning : Train models on PubChem data to predict regioselectivity in alkylation or acylation .

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.

- Byproduct Analysis : Use GC-MS or NMR to detect side products (e.g., diesters or ortho-substituted isomers).

- Scale-Up Considerations : Assess if yield discrepancies arise from kinetic vs. thermodynamic control in small-scale vs. bulk reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.